N-(5-bromopyridin-2-yl)-2-fluoroacetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-fluoroacetamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a fluoroacetamide group at the 2-position. The incorporation of fluorine and bromine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-fluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromopyridine and fluoroacetic acid.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-fluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Hydrolysis reactions can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the hydrolyzing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Hydrolysis Products: The hydrolysis of this compound yields 5-bromopyridine-2-carboxylic acid and fluoroacetamide.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-fluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoroacetamide group allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets, thereby modulating their activity. The bromine atom at the 5-position of the pyridine ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound has a bromoacetamide group instead of a fluoroacetamide group, which affects its reactivity and biological activity.
N-(5-bromopyridin-2-yl)-2-chloroacetamide: The presence of a chloroacetamide group imparts different chemical properties compared to the fluoroacetamide group.
Uniqueness
N-(5-bromopyridin-2-yl)-2-fluoroacetamide is unique due to the presence of both bromine and fluorine atoms in its structure. This combination of substituents imparts distinct electronic and steric effects, making the compound valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-fluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-1-2-6(10-4-5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKKIFRNYLGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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